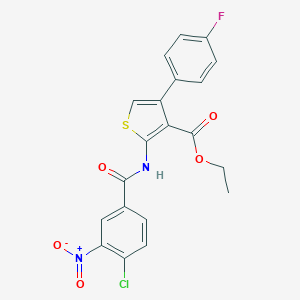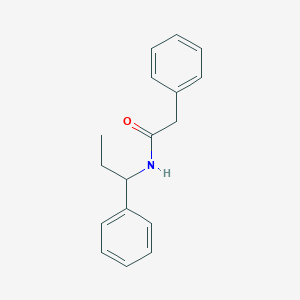![molecular formula C19H22N2O4 B450210 N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B450210.png)
N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between 4-methoxy-3-(methoxymethyl)benzaldehyde and 2-(4-methoxyphenyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its hydrazone moiety which is known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with biological molecules through its hydrazone group. This group can form stable complexes with metal ions, which can then interact with various biomolecules. The compound may also act as an electron donor or acceptor, influencing redox reactions within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
- N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- 2-(4-methoxyphenoxy)-N’-[1-(4-methylphenyl)ethylidene]acetohydrazide
Uniqueness
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C19H22N2O4 |
|---|---|
Molekulargewicht |
342.4g/mol |
IUPAC-Name |
N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-13-16-10-15(6-9-18(16)25-3)12-20-21-19(22)11-14-4-7-17(24-2)8-5-14/h4-10,12H,11,13H2,1-3H3,(H,21,22)/b20-12+ |
InChI-Schlüssel |
KJCVGGHARKSLKY-UDWIEESQSA-N |
Isomerische SMILES |
COCC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)OC)OC |
SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)OC)OC |
Kanonische SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-methylphenyl)propyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B450127.png)

![2-(4-bromophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B450132.png)
![ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450133.png)




![METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450143.png)
![2,2-dimethyl-N-{3-[N-(3,4,5-trimethoxybenzoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B450145.png)
![Methyl 5-benzyl-2-[(3-chlorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450146.png)
![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B450149.png)

![Methyl 2-[(4-propoxybenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B450151.png)
